molecular formula C13H17BN2O2 B1604369 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine CAS No. 942070-78-2

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

Cat. No. B1604369
M. Wt: 244.1 g/mol
InChI Key: STTXSARKMPZOEZ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine, also known as IMPY, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Synthesis and Structural Analysis

  • Derivatives of imidazo[1,2-a]pyridine, including compounds with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups, play significant roles in chemistry and are key fragments in various drug molecules. They are synthesized through coupling reactions and analyzed using methods like NMR, FT-IR, and X-ray diffraction. Such compounds show stable molecular structures due to hydrogen bonding, π–π stacking, and Van der Waals forces (Chen et al., 2021).

Methodological Innovations in Synthesis

  • The imidazo[1,2-a]pyridine framework is a common pharmacophore, and various methods have been developed to synthesize its derivatives. These methods focus on optimizing the synthesis process for efficiency and scalability, often involving the use of boronic esters, like the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group (Lifshits et al., 2015).

Crystallographic and Conformational Analyses

  • Compounds containing the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group are subject to crystallographic and conformational analyses to understand their molecular structures. These analyses often involve comparing theoretical calculations with experimental data from X-ray diffraction studies (Huang et al., 2021).

Application in Medicinal Chemistry

  • Imidazo[1,2-a]pyridines are noted for their broad applications in medicinal chemistry. They are central to various therapeutic agents, and their derivatives have been explored for activities such as anticancer, antimicrobial, and anti-inflammatory properties. This underscores the significance of the imidazo[1,2-a]pyridine scaffold in drug development (Deep et al., 2016).

Electrophilic Substitution Reactions

  • Studies on derivatives of imidazo[1,2-a]pyridine, including thosewith the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, focus on electrophilic substitution reactions. These reactions are fundamental in synthesizing various imidazo[1,2-a]pyridine-based compounds, which are then explored for their potential in pharmacological applications (Kutrov et al., 2008).

Suzuki-Miyaura Borylation Reaction in Drug Synthesis

  • The Suzuki-Miyaura borylation reaction, involving compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, is integral in synthesizing active pharmaceutical ingredients (APIs). This method is highly efficient for preparing a range of medicinally important compounds, demonstrating the chemical versatility and importance of these boronic acid esters in pharmaceutical synthesis (Sanghavi et al., 2022).

Structural and Electronic Properties

  • Research on 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine derivatives also includes studying their structural and electronic properties, such as molecular orbital analysis. This is crucial for understanding the reactivity and potential applications of these compounds in various chemical and pharmacological contexts (Sopková-de Oliveira Santos et al., 2003).

Safety And Hazards

Skin and eye irritant; precautions should be taken during handling .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-11-7-5-6-8-16(10)11/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTXSARKMPZOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648394
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine

CAS RN

942070-78-2
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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